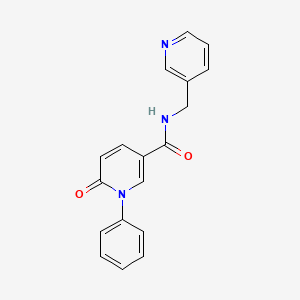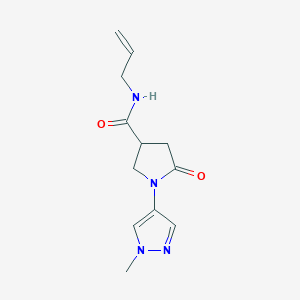
Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been found to bind to the active site of certain enzymes, thereby preventing their activity and leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to have neuroprotective effects in the treatment of neurological disorders. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been found to have low toxicity and high stability, making it a safe and reliable candidate for various lab experiments. However, one of the limitations of this compound is its relatively limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate. One area of interest is in the development of new drug candidates based on this compound, particularly for the treatment of cancer and neurological disorders. Additionally, this compound has potential applications in the development of new materials and in the study of organic reactions, making it an important area of research for the field of chemistry.
In conclusion, this compound is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area has the potential to lead to significant advancements in the fields of medicine and chemistry.
Méthodes De Synthèse
Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopentanone with ethyl chloroformate, followed by the reaction of the resulting product with 4-(2-aminoethyl)morpholine. The final step involves the reaction of the intermediate product with thionyl chloride and subsequent purification steps to obtain the final product.
Applications De Recherche Scientifique
Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate has been found to have potential applications in various fields of scientific research. One of the major areas of interest is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate for various diseases, including cancer and neurological disorders. Additionally, this compound has been used in the development of new materials and in the study of organic reactions.
Propriétés
IUPAC Name |
cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4S/c18-15(21-14-3-1-2-4-14)17-9-7-16(8-10-17)13-5-11-22(19,20)12-6-13/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTFKNNOFXOMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methyl-4-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7644230.png)
![2-Methyl-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7644235.png)
![N-[4-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]phenyl]acetamide](/img/structure/B7644242.png)




![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)


![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)

![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)